molecular formula C7H11BrO B14684904 2-Bromo-6-methylcyclohexan-1-one CAS No. 36504-12-8

2-Bromo-6-methylcyclohexan-1-one

Cat. No.: B14684904
CAS No.: 36504-12-8
M. Wt: 191.07 g/mol
InChI Key: OXTQGSZPDFZHSQ-UHFFFAOYSA-N
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Description

2-Bromo-6-methylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a bromine atom and a methyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the bromination of 6-methylcyclohexanone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Scientific Research Applications

2-Bromo-6-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylcyclohexan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the carbonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methylcyclohexan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both a bromine atom and a methyl group on the cyclohexanone ring provides distinct chemical properties compared to its analogs.

Properties

CAS No.

36504-12-8

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

2-bromo-6-methylcyclohexan-1-one

InChI

InChI=1S/C7H11BrO/c1-5-3-2-4-6(8)7(5)9/h5-6H,2-4H2,1H3

InChI Key

OXTQGSZPDFZHSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)Br

Origin of Product

United States

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